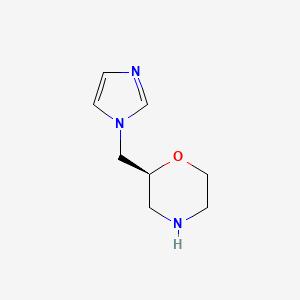
Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- is a compound that features a morpholine ring substituted with an imidazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- typically involves the reaction of morpholine with an imidazole derivative. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of an imidazole derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- involves its interaction with specific molecular targets. The imidazole group can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine, 4-[(2-methyl-1H-imidazol-1-yl)methyl]-: This compound has a similar structure but with a methyl group on the imidazole ring.
2-[(1H-Imidazol-1-yl)methyl]morpholine: This compound lacks the stereochemistry specified in Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)-.
Uniqueness
Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can lead to different pharmacokinetic and pharmacodynamic properties compared to its similar compounds .
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
(2S)-2-(imidazol-1-ylmethyl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-3-11(7-10-1)6-8-5-9-2-4-12-8/h1,3,7-9H,2,4-6H2/t8-/m0/s1 |
InChI-Schlüssel |
MNQSKHLLPMQSCR-QMMMGPOBSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)CN2C=CN=C2 |
Kanonische SMILES |
C1COC(CN1)CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)


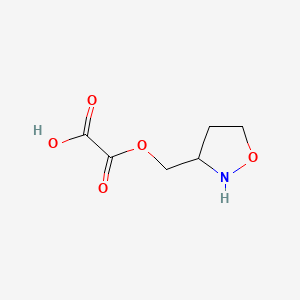
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)


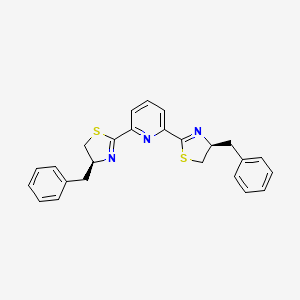
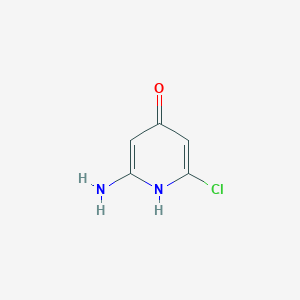
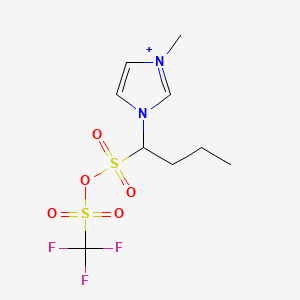
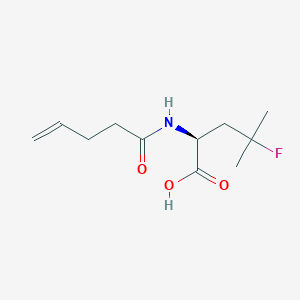
![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)
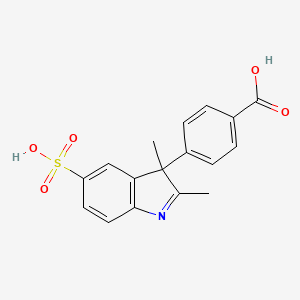
![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
